molecular formula C20H20N6O7S4 B1668858 Cefodizime CAS No. 69739-16-8

Cefodizime

Cat. No. B1668858
CAS RN: 69739-16-8
M. Wt: 584.7 g/mol
InChI Key: XDZKBRJLTGRPSS-BGZQYGJUSA-N
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Description

Cefodizime is a broad-spectrum, third-generation cephalosporin antibiotic. It has shown effectiveness against aerobic gram-positive and gram-negative bacteria. Clinically, it has been used to treat upper and lower respiratory tract infections, urinary tract infections, and gonorrhea .


Synthesis Analysis

Cefodizime has been studied for the preparation of new Cu2+, Zn2+, Fe3+, Co2+ and Al3+ complexes. The stoichiometrics and the mode of bonding of the complexes were deduced from their elemental and metal analysis, electrical conductivity measurements, UV-vis, infrared and Raman spectroscopic investigations .


Molecular Structure Analysis

The molecular formula of Cefodizime is C20H20N6O7S4. It has a role as an antibacterial drug and an EC 1.14.18.1 (tyrosinase) inhibitor . Further studies on infrared ATR and Raman spectroscopy provided strong evidence of intermolecular hydrogen bonds .


Chemical Reactions Analysis

The study of the stoichiometry of Cefodizime complexes referred to the formation of 1:1 ratios of metal to ligand. The spectra gave evidence as to the position of binding . In addition, the aqueous solubility of Cefodizime was strongly reduced by complexation .


Physical And Chemical Properties Analysis

Cefodizime has a molecular weight of 584.7 g/mol. It is a cephalosporin compound having 5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl] sulfanyl }methyl and [2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZKBRJLTGRPSS-BGZQYGJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022757
Record name Cefodizime
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Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefodizime

CAS RN

69739-16-8
Record name Cefodizime
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Record name Cefodizime [INN:BAN]
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Record name Cefodizime
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Record name Cefodizime
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Record name (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R)
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Record name CEFODIZIME
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Record name Cefodizime
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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